N-(5-bromoquinolin-8-yl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide
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Overview
Description
N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline ring substituted with a bromine atom, a morpholine ring, and two sulfonamide groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of a bromine atom to the quinoline ring.
Sulfonation: Addition of sulfonyl groups to the benzene ring.
Morpholine Substitution: Attachment of the morpholine ring to the sulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could target the sulfonyl groups.
Substitution: Various substitution reactions could occur, especially at the bromine atom or the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to desulfonated derivatives.
Scientific Research Applications
N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate or a pharmacological tool.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Chemical Biology: Use as a probe to study biochemical pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.
N-(5-CHLOROQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
Properties
Molecular Formula |
C19H18BrN3O5S2 |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C19H18BrN3O5S2/c20-17-7-8-18(19-16(17)2-1-9-21-19)22-29(24,25)14-3-5-15(6-4-14)30(26,27)23-10-12-28-13-11-23/h1-9,22H,10-13H2 |
InChI Key |
XHKCQIDPLQOLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Origin of Product |
United States |
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